molecular formula C14H28O2 B565931 (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid CAS No. 287111-05-1

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid

Cat. No.: B565931
CAS No.: 287111-05-1
M. Wt: 242.269
InChI Key: TUNFSRHWOTWDNC-FIJHWJEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-¹³C₁₄)tetradecanoic acid is a fully carbon-13-labeled isotopologue of tetradecanoic acid (C14:0), a saturated fatty acid with a 14-carbon chain. Commonly known as myristic acid in its unlabeled form, this compound is naturally abundant in coconut oil, palm kernel oil, and dairy fats . The ¹³C-labeled variant is synthetically produced for tracer studies in metabolic research, enabling precise tracking of fatty acid incorporation into lipids, degradation pathways, and isotopic dilution analyses . Its structure retains the physicochemical properties of unlabeled tetradecanoic acid but exhibits distinct mass spectral signatures due to isotopic enrichment, making it invaluable in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies .

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-FIJHWJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745678
Record name (~13~C_14_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-70-3
Record name (~13~C_14_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanoic-14-13C acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Alkylation of Labeled Precursors

A foundational approach involves sequential alkylation reactions using ¹³C-enriched building blocks. For example, the synthesis of [1-¹³C]tetradecanoic acid begins with 1-bromotridecane and potassium ¹³C-cyanide (K¹³CN), yielding a nitrile intermediate that is hydrolyzed to the carboxylic acid. Extending this method to full labeling requires iterative use of ¹³C-labeled alkyl halides at each carbon position.

A modified strategy employs diethyl sodio-malonate, alkylated with [1-¹³C]1-bromododecane, followed by saponification and decarboxylation to introduce labels at specific positions. For full ¹³C incorporation, each alkylation step must utilize precursors with ¹³C at all positions, necessitating custom synthesis of intermediates such as [¹³C₁₂]dodecyl bromide.

Key Reaction Scheme:

  • Alkylation :

    Diethyl malonate+[13C12]C12H25BrNaOEtDiethyl([13C12]dodecyl)malonate\text{Diethyl malonate} + [^{13}\text{C}_{12}]\text{C}_{12}\text{H}_{25}\text{Br} \xrightarrow{\text{NaOEt}} \text{Diethyl}([^{13}\text{C}_{12}]\text{dodecyl})\text{malonate}
  • Saponification :

    Malonate esterNaOH[13C14]tetradecanoic acid+2EtOH+CO2\text{Malonate ester} \xrightarrow{\text{NaOH}} [^{13}\text{C}_{14}]\text{tetradecanoic acid} + 2\text{EtOH} + \text{CO}_2

Convergent Synthesis via Cadmium Coupling

Another method adapts the coupling of alkylcadmium reagents with acyl chlorides. For instance, [6-¹³C]tetradecanoic acid is synthesized by reacting [¹³C]alkylcadmium chloride with the half acid chloride methyl ester of a dioic acid. To achieve full labeling, both the alkylcadmium reagent and the acyl chloride must be fully ¹³C-enriched. This approach minimizes side reactions but requires stringent control over stoichiometry and reaction conditions.

Biosynthetic Approaches

While chemical methods dominate, microbial biosynthesis offers an alternative. E. coli strains engineered for fatty acid synthesis can incorporate ¹³C-glucose or ¹³C-acetate into their lipid pools. However, achieving uniform ¹³C distribution requires carefully controlled fed-batch fermentations with isotopically pure substrates. For example, cultures fed with [U-¹³C]glucose produce fatty acids with ~90% ¹³C enrichment, though positional labeling may vary due to metabolic branching.

Purification and Analytical Validation

Chromatographic Techniques

Gas-liquid chromatography (GLC) and reverse-phase HPLC are employed to isolate the target compound. For example, GLC with a polar capillary column (e.g., DB-23) resolves tetradecanoic acid from shorter-chain impurities. Isotopic purity is confirmed via:

Table 1: Analytical Methods for ¹³C-Labeled Tetradecanoic Acid

TechniqueParametersSensitivity (¹³C Enrichment)Source
GC-MSDB-23 column, 70–250°C ramp±0.1 mUr
NMR (¹³C)600 MHz, CDCl₃, DEPT-13599% atom purity
IRMSCombustion at 1,000°C, δ¹³C measurement±0.3‰

Challenges in Isotopic Purity

Residual unlabeled carbons often arise from:

  • Incomplete precursor synthesis : e.g., partial ¹³C incorporation in alkyl halides.

  • Isotopic dilution : Trace unlabeled CO₂ during decarboxylation steps.
    Mitigation strategies include using excess ¹³C reagents and optimizing reaction conditions to minimize side pathways.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)¹³C Enrichment (%)Cost (USD/g)
Stepwise alkylation35–4598–992,500
Cadmium coupling50–6099.53,800
Biosynthesis20–3090–951,200

Key Findings :

  • Cadmium coupling offers higher enrichment but is cost-prohibitive for large-scale production.

  • Biosynthesis is cost-effective but struggles with uniform labeling due to metabolic side pathways .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products:

    Oxidation: Myristyl aldehyde, myristyl alcohol.

    Reduction: Myristyl alcohol.

    Substitution: Myristic acid esters and amides.

Scientific Research Applications

Antimicrobial and Anti-Virulence Properties

Case Study: Pseudomonas aeruginosa Inhibition

Recent studies have demonstrated the efficacy of tetradecanoic acid in inhibiting the virulence of Pseudomonas aeruginosa, a significant pathogen in human infections. Tetradecanoic acid was observed to reduce the production of pyocyanin (a virulence factor) by up to 62% at concentrations as low as 3.1 µM. Additionally, it significantly inhibited swarming behavior by 90% without affecting biofilm formation .

Table 1: Effects of Tetradecanoic Acid on Pseudomonas aeruginosa

Concentration (µM)Pyocyanin Production (%)Swarming Inhibition (%)Biofilm Formation Reduction (%)
3.1629057
4035-5890Not affected
100Not reportedNot reportedNot affected

This suggests that tetradecanoic acid could be a potential therapeutic agent for managing infections caused by Pseudomonas aeruginosa.

Industrial Applications: Catalytic Pyrolysis

Case Study: Conversion to Hydrocarbons

Tetradecanoic acid is also utilized in the production of hydrocarbons through catalytic pyrolysis. Research indicates that using alumina as a catalyst at high temperatures (600 °C) can yield significant amounts of hydrocarbons and ketones. For instance, the conversion efficiency reached up to 56% with about 24% hydrocarbons produced .

Table 2: Pyrolysis Results of Tetradecanoic Acid

CatalystTemperature (°C)Conversion (%)Hydrocarbons Yield (%)Ketones Yield (%)
None600LowLowLow
Alumina600562418
Niobia600ModerateLowModerate

The ability to convert tetradecanoic acid into valuable hydrocarbons makes it an attractive compound for biofuel production and chemical manufacturing.

Medical Applications: Angiogenesis Inhibition

Case Study: Corneal Vascularization

In medical research, tetradecanoic acid derivatives have shown promise as inhibitors of angiogenesis in ocular conditions. A study involving 12-methyl tetradecanoic acid demonstrated comparable effectiveness to dexamethasone in reducing corneal vascularization resulting from alkali injury or infection by Pseudomonas aeruginosa .

Table 3: Efficacy of Angiogenesis Inhibitors

TreatmentEffectiveness on Angiogenesis Reduction
DexamethasoneEffective
12-Methyl Tetradecanoic AcidComparable Effectiveness

This highlights the potential for tetradecanoic acid derivatives in therapeutic applications for ocular diseases.

Mechanism of Action

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes. This process is crucial for the proper functioning of various cellular processes. The compound interacts with molecular targets such as tyrosine-protein kinase ABL1, calmodulin, and toll-like receptor 4, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Data Tables

Table 1. Key Physicochemical Properties

Property (1,2,3,4,5,6,7,8,9,10,11,12,13,14-¹³C₁₄)tetradecanoic Acid 3-Hydroxytetradecanoic Acid 9-Tetradecenoic Acid
Melting Point (°C) 54–58 72–74 ~5
Boiling Point (°C) 250 (100 mmHg) Decomposes 210 (10 mmHg)
Solubility Ethanol, chloroform Polar solvents Ethanol

Biological Activity

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid, commonly known as myristic acid , is a saturated fatty acid with a 14-carbon chain. It is prevalent in various animal and plant fats and has garnered attention for its diverse biological activities. This article explores the biological properties of myristic acid through a detailed examination of its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₈O₂
  • Molecular Weight : 228.37 g/mol
  • IUPAC Name : Tetradecanoic acid
  • CAS Registry Number : 544-63-8

Myristic acid exhibits several biological activities primarily through its interaction with cellular signaling pathways:

  • Inflammatory Response Modulation :
    • Myristic acid activates the NF-kappa-B pathway via MYD88 and TRAF6 signaling. This leads to the secretion of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome .
    • Studies indicate that myristic acid can enhance inflammation in monocytes and macrophages by interacting with TLR6 and CD86 receptors .
  • Antimicrobial Activity :
    • Research has shown that myristic acid possesses antimicrobial properties against various pathogens. It can disrupt bacterial membranes and inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing virulence factor production .
    • A study demonstrated that myristic acid significantly reduced pyocyanin production and swarming motility in Pseudomonas aeruginosa while not affecting biofilm formation .
  • Antioxidant Properties :
    • Myristic acid has been associated with antioxidant activities which contribute to its protective effects against oxidative stress in cells .

Study 1: Anti-Virulence Properties

A study investigated the anti-virulence properties of myristic acid in Pseudomonas aeruginosa. The findings revealed:

  • Myristic acid reduced pyocyanin production by up to 58% at concentrations between 40 µM and 1 mM.
  • It inhibited ExoU secretion at concentrations of 50 µM .

Study 2: Antimicrobial and Antioxidant Activities

Research on cyanobacterial extracts highlighted myristic acid's role as a bioactive compound with significant antimicrobial and antioxidant properties. The study found:

  • Myristic acid exhibited varying degrees of activity against both gram-negative and gram-positive bacteria.
  • The presence of long-chain fatty acids like myristic acid correlated with enhanced antioxidant capacity in cell models .

Data Table: Biological Activities of Myristic Acid

Activity TypeMechanism/EffectReference
Inflammatory ResponseActivates NF-kappa-B pathway
AntimicrobialInhibits Pseudomonas aeruginosa virulence
AntioxidantReduces oxidative stress
Cytokine SecretionPromotes pro-inflammatory cytokine release

Q & A

Q. What is the significance of ¹³C₁₄ isotopic labeling in tetradecanoic acid for metabolic flux analysis?

The ¹³C labeling enables precise tracking of fatty acid metabolism using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Each carbon's isotopic signature allows differentiation between endogenous and exogenous lipid sources in pathways such as β-oxidation or lipogenesis. For example, ¹³C enrichment in acetyl-CoA derivatives can be quantified to map carbon flow in mitochondrial studies .

Q. How is the purity of ¹³C₁₄-labeled tetradecanoic acid validated for experimental use?

Isotopic purity is confirmed via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The molecular ion cluster in the mass spectrum is compared to theoretical isotopic distributions. For NMR validation, ¹³C-depleted solvent systems are used to enhance signal resolution .

Q. What are the primary applications of ¹³C-labeled tetradecanoic acid in membrane biology?

The compound acts as a lipid anchor in biomembranes, facilitating studies on protein myristoylation and membrane microdomain dynamics. Its hydrophobicity allows incorporation into phospholipid bilayers, enabling fluorescence or isotopic tracing of lipid-protein interactions .

Advanced Research Questions

Q. How can experimental design address contradictions in ¹³C₁₄-tetradecanoic acid incorporation rates across different cell lines?

Contradictions may arise from variations in fatty acid transport proteins or metabolic enzyme expression. Use CRISPR-edited cell lines to standardize transporters like CD36. Pair pulse-chase experiments with kinetic modeling (e.g., compartmental analysis) to quantify uptake heterogeneity .

Q. What methodologies optimize the detection of ¹³C-labeled lipid derivatives in complex biological matrices?

Solid-phase extraction (SPE) with C18 cartridges isolates lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC analysis. For enhanced sensitivity, use high-resolution orbitrap-MS with parallel reaction monitoring (PRM) to distinguish ¹³C isotopes from background noise .

Q. How does ¹³C₁₄-tetradecanoic acid improve the accuracy of flux balance analysis (FBA) in metabolic engineering?

The uniform labeling simplifies isotopomer distribution models, reducing computational complexity in FBA. Integrate ¹³C metabolic flux analysis (¹³C-MFA) with genome-scale models to resolve ambiguities in pathway fluxes, such as glycerolipid vs. sphingolipid synthesis .

Q. What controls are necessary to mitigate isotopic dilution in in vivo tracer studies?

Administer ¹³C₁₄-tetradecanoic acid via intraperitoneal injection with albumin carriers to ensure consistent bioavailability. Collect timed plasma samples and measure baseline ¹³C natural abundance in control cohorts. Use kinetic models like SAAM II to correct for dilution effects .

Methodological Considerations

Q. How to design a stable isotope-resolved metabolomics (SIRM) study using ¹³C₁₄-tetradecanoic acid?

  • Sample Preparation : Incubate cells with ¹³C-labeled acid in serum-free media to minimize unlabeled lipid interference.
  • Data Acquisition : Use LC-MS/MS with polarity switching to capture both polar and nonpolar metabolites.
  • Analysis : Apply XCMS Online for peak alignment and MetaboAnalyst for pathway enrichment analysis. Cross-validate with ¹³C-NMR for positional isotopomer verification .

Q. What statistical approaches resolve conflicting data on ¹³C isotopic enrichment in lipid droplets?

Multivariate ANOVA with post-hoc Tukey tests identifies significant enrichment differences. For spatial heterogeneity, apply spatial metabolomics tools (e.g., MALDI-TOF imaging) coupled with cluster analysis. Use Bayesian hierarchical models to account for technical vs. biological variability .

Q. How to optimize reaction conditions for enzymatic myristoylation assays with ¹³C₁₄-tetradecanoic acid?

  • Enzyme : Purify N-myristoyltransferase (NMT) via affinity chromatography.
  • Substrate : Prepare ¹³C-labeled tetradecanoyl-CoA using acyl-CoA synthetase.
  • Detection : Monitor CoA release via Ellman’s reagent (412 nm) and confirm myristoylation via ¹³C-edited HSQC NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.